2-Chloro-5-(thiophen-3-YL)isonicotinic acid
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Overview
Description
2-Chloro-5-(thiophen-3-YL)isonicotinic acid is a heterocyclic compound that features a thiophene ring and a chlorinated isonicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and isonicotinic acid groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(thiophen-3-YL)isonicotinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The final step involves coupling the chlorinated isonicotinic acid with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-3-YL)isonicotinic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.
Amines: Formed from reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-Chloro-5-(thiophen-3-YL)isonicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinic Acid: Lacks the thiophene ring, resulting in different chemical properties and reactivity.
5-(Thiophen-3-YL)isonicotinic Acid: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
Uniqueness
2-Chloro-5-(thiophen-3-YL)isonicotinic acid is unique due to the presence of both the thiophene ring and the chlorinated isonicotinic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-thiophen-3-ylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-3-7(10(13)14)8(4-12-9)6-1-2-15-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPZRPJTVNTQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686914 |
Source
|
Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-07-4 |
Source
|
Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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